molecular formula C10H15Br2NOS B13814814 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol CAS No. 62673-59-0

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol

Cat. No.: B13814814
CAS No.: 62673-59-0
M. Wt: 357.11 g/mol
InChI Key: BWERHIASGOOKRE-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and an ethanol group attached to a tert-butylamino group. This compound is used primarily in research and experimental applications .

Preparation Methods

The synthesis of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves several steps. One common method includes the reaction of 3,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve automated multi-step continuous flow reactors to optimize the process .

Chemical Reactions Analysis

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol has the molecular formula C10H15Br2NOSC_{10}H_{15}Br_2NOS and a CAS number of 62673-59-0. The compound features a thienyl group, which contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that thienyl derivatives can inhibit bacterial growth, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anticancer Properties

The thienyl moiety has been associated with anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative with similar structural characteristics was found to inhibit the proliferation of breast cancer cells by disrupting cell cycle progression .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the development of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thienyl derivatives against common pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in pharmaceutical formulations .

Case Study 2: Polymer Development

Another investigation focused on the use of this compound in creating high-performance polymers. The study highlighted how the incorporation of this compound improved the thermal properties of the resulting polymer compared to traditional materials. The polymers demonstrated enhanced flexibility and resilience under high-temperature conditions, indicating potential applications in aerospace and automotive industries .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3215
Similar Thienyl Derivative A6420
Similar Thienyl Derivative B1610

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with various biological molecules, while the bromine atoms on the thiophene ring can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:

The presence of both the tert-butylamino group and the dibromo-thiophene ring in this compound makes it unique and valuable for a wide range of applications.

Properties

CAS No.

62673-59-0

Molecular Formula

C10H15Br2NOS

Molecular Weight

357.11 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3,5-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)9-6(11)4-8(12)15-9/h4,7,13-14H,5H2,1-3H3

InChI Key

BWERHIASGOOKRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(S1)Br)Br)O

Origin of Product

United States

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